3-nitro-N-pyridin-2-ylbenzamide

概要

説明

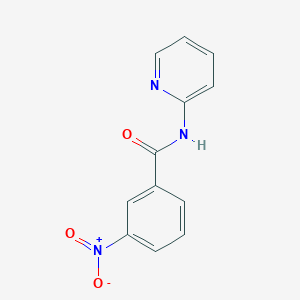

3-nitro-N-pyridin-2-ylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a pyridin-2-yl group attached to the amide nitrogen

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-pyridin-2-ylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Another method involves the use of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, to facilitate the Michael addition amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the product.

化学反応の分析

Types of Reactions

3-nitro-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Major Products Formed

Reduction: 3-amino-N-pyridin-2-ylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-oxide derivatives of this compound.

科学的研究の応用

Medicinal Chemistry

3-Nitro-N-pyridin-2-ylbenzamide has shown promise as a potential therapeutic agent, particularly in the following areas:

- Anti-tubercular Activity: Preliminary studies indicate that this compound exhibits significant activity against Mycobacterium tuberculosis, potentially inhibiting the synthesis of mycolic acids in the bacterial cell wall, which is crucial for cell integrity.

- Histone Deacetylase Inhibition: Derivatives of benzamide, including this compound, have been explored for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression. The compound's structural characteristics allow it to interact with HDAC enzymes effectively .

Fluorescent Probes

Due to its aromatic structure, this compound has been investigated for use as a fluorescent probe in biological systems. Its ability to emit fluorescence upon excitation makes it suitable for imaging applications in cellular biology.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. The compound's reactivity allows it to participate in various reactions, including nucleophilic substitutions and reductions, leading to the formation of diverse derivatives with potential applications in pharmaceuticals and materials science .

Case Study 1: Anti-tubercular Activity

A recent study evaluated the anti-tubercular efficacy of several nitro-substituted benzamides, including this compound. The results demonstrated that this compound significantly inhibited the growth of Mycobacterium tuberculosis at low concentrations (IC50 values), indicating its potential as a lead compound for developing new anti-tubercular drugs.

Case Study 2: Synthesis Optimization

Researchers optimized the synthesis of N-(pyridin-2-yl) amides from 2-aminopyridine using iodine as a catalyst. The study highlighted the efficiency of using this compound as a precursor, achieving high yields and demonstrating the versatility of this compound in synthetic applications .

作用機序

The mechanism of action of 3-nitro-N-pyridin-2-ylbenzamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The nitro group and pyridin-2-yl moiety can interact with the active site of the target protein, leading to inhibition or activation of its function. The exact molecular targets and pathways involved vary depending on the specific biological context.

類似化合物との比較

Similar Compounds

N-pyridin-2-ylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

3-amino-N-pyridin-2-ylbenzamide: The amino group instead of the nitro group can lead to different chemical properties and applications.

N-(pyridin-2-yl)-3-bromobenzamide:

Uniqueness

3-nitro-N-pyridin-2-ylbenzamide is unique due to the presence of both a nitro group and a pyridin-2-yl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

生物活性

3-Nitro-N-pyridin-2-ylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and recent research findings.

- Molecular Formula : C12H10N3O2

- Molecular Weight : 230.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to the presence of the nitro group and the pyridine moiety. The nitro group can undergo reduction to form reactive intermediates that interact with various cellular components, leading to biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity.

- DNA Interaction : Nitro compounds often exhibit the ability to bind covalently to DNA, leading to nuclear damage and cell death, particularly in pathogenic microorganisms .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Nitro-containing compounds are known for their effectiveness against a range of bacteria and protozoa. The mechanism typically involves the reduction of the nitro group, resulting in toxic intermediates that damage microbial DNA.

| Pathogen | Activity | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 5.0 |

| Escherichia coli | Inhibitory | 4.5 |

| Trypanosoma brucei | Curative in mouse model | 1.0 |

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Antiparasitic Activity

Recent studies highlight the potential of this compound against parasitic infections, particularly those caused by kinetoplastid parasites such as Trypanosoma brucei. The compound's ability to disrupt kinetoplast DNA function makes it a candidate for treating diseases like African sleeping sickness.

Anti-inflammatory Activity

In addition to its antimicrobial and antiparasitic properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), making it a potential therapeutic agent in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study :

- Antiparasitic Research :

特性

IUPAC Name |

3-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-11-6-1-2-7-13-11)9-4-3-5-10(8-9)15(17)18/h1-8H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNFSBABFQPALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350242 | |

| Record name | 3-nitro-N-pyridin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85367-01-7 | |

| Record name | 3-nitro-N-pyridin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。